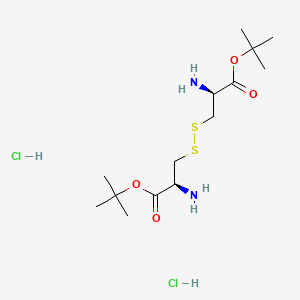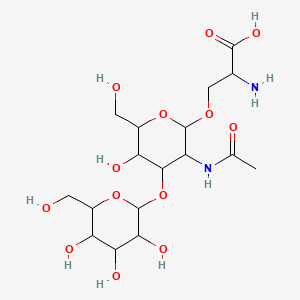![molecular formula C23H33N5O7S B13897771 2-[3-(2,5-Dioxopyrrol-1-yl)propanoylamino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid](/img/structure/B13897771.png)
2-[3-(2,5-Dioxopyrrol-1-yl)propanoylamino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(N-Maleimidylpropionyl)biocytin is a versatile biotinylating reagent and thiol-specific probe. It is known for its ability to detect protein sulfhydryl groups on dot blots in the femtomole range . This compound is widely used in various biochemical and molecular biology applications due to its specificity and efficiency.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Maleimidylpropionyl)biocytin involves the reaction of biocytin with maleimide derivatives. The process typically includes the following steps:
Activation of Biocytin: Biocytin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Reaction with Maleimide: The activated biocytin is then reacted with a maleimide derivative under mild conditions to form the final product.
Industrial Production Methods
Industrial production methods for 3-(N-Maleimidylpropionyl)biocytin are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure high purity and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(N-Maleimidylpropionyl)biocytin primarily undergoes thiol-specific reactions. It reacts with sulfhydryl groups to form stable thioether bonds .
Common Reagents and Conditions
Reagents: Common reagents include biocytin, maleimide derivatives, NHS, and EDC.
Major Products Formed
The major product formed from the reaction of 3-(N-Maleimidylpropionyl)biocytin with sulfhydryl groups is a biotinylated protein or peptide, which can be used for various detection and purification applications .
Wissenschaftliche Forschungsanwendungen
3-(N-Maleimidylpropionyl)biocytin has a wide range of applications in scientific research:
Chemistry: Used as a biotinylating reagent for labeling and detecting thiol groups in proteins and peptides.
Biology: Employed in studying protein-protein interactions, protein localization, and cellular processes.
Medicine: Utilized in diagnostic assays and therapeutic research to detect and quantify specific proteins.
Wirkmechanismus
The mechanism of action of 3-(N-Maleimidylpropionyl)biocytin involves the formation of a covalent bond between the maleimide group and the sulfhydryl group of a protein or peptide. This reaction results in the biotinylation of the target molecule, allowing for its detection and purification using streptavidin-based methods .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Maleimidopropionyl)biocytin: Another thiol-specific biotinylating reagent with similar properties and applications.
Biotin-PEG-Maleimide: A polyethylene glycol (PEG) conjugated biotinylating reagent that offers increased solubility and reduced steric hindrance.
Uniqueness
3-(N-Maleimidylpropionyl)biocytin is unique due to its high specificity for sulfhydryl groups and its ability to form stable thioether bonds. This makes it an ideal choice for applications requiring precise and efficient biotinylation .
Eigenschaften
Molekularformel |
C23H33N5O7S |
|---|---|
Molekulargewicht |
523.6 g/mol |
IUPAC-Name |
2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid |
InChI |
InChI=1S/C23H33N5O7S/c29-17(7-2-1-6-16-21-15(13-36-16)26-23(35)27-21)24-11-4-3-5-14(22(33)34)25-18(30)10-12-28-19(31)8-9-20(28)32/h8-9,14-16,21H,1-7,10-13H2,(H,24,29)(H,25,30)(H,33,34)(H2,26,27,35) |
InChI-Schlüssel |
KWNGAZCDAJSVLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ir[tBu(tBu)ppy]2(4,4'-dCF3bpy)PF6](/img/structure/B13897714.png)

![Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide](/img/structure/B13897731.png)
![Tert-butyl N-(5-oxa-8-azaspiro[3.5]nonan-2-YL)carbamate](/img/structure/B13897732.png)




![(S)-1-((R)-1-Acryloylpiperidin-3-YL)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine 1-oxide](/img/structure/B13897742.png)

![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide](/img/structure/B13897752.png)

